Fezolinetant - 1629229-37-3

Fezolinetant

Catalog Number: EVT-268534
CAS Number: 1629229-37-3
Molecular Formula: C16H15FN6OS
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fezolinetant is a triazolopyrazine that is 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine substituted by 3-methyl-1,2,4-thiadiazol-5-yl, 4-fluorobenzoyl and methyl groups at positions 3, 7, and 8R, respectively. It is a prescription medicine used to reduce moderate to severe vasomotor symptoms due to menopause. It has a role as a neurokinin-3 receptor antagonist. It is a member of monofluorobenzenes, a triazolopyrazine, a member of thiadiazoles, a member of benzamides and a tertiary carboxamide.
Vasomotor symptoms (VMS), more colloquially known as hot flashes or night sweats, are some of the most common symptoms in menopause. With a median duration of 7.4 years, vasomotor symptoms are also the most common reasons why women seek treatments for menopausal issues. Although mostly considered a nuisance, vasomotor symptoms can significantly affect quality of life, as women with 7 or more moderate to severe VMS daily have reported a decline in sleep quality, concentration, sexual activity, energy, and concentration. Although the pathophysiology of VMS is not fully understood, unpredictable fluctuation in estrogen levels is thought to be the main cause of VMS, as estrogen therapy has been one of the most effective treatments for VMS by relieving symptoms in as many as 95% of menopausal women. Women undergoing abrupt menopause due to oophorectomy also experienced more severe symptoms than those going through a gradual transition. Additionally, thermoregulatory dysfunction has been proposed as one of the three possible mechanisms for VMS in menopause. Estrogen is a potent neuromodulator, particularly in the hypothalamus, and has been shown to be involved as a negative regulator in generating Gonadotropin-releasing hormone (GnRH) pulse through the kisspeptin, neurokinin B, and dynorphin (KNDy) neurons. NK3, one of the receptors expressed in KNDy neurons, is activated by neurokinin B and can thus induce the release of GnRH. Lower estrogen levels during menopause will decrease the estrogen-mediated feedback loop and increase neurokinin B signalling, increasing the activity of KNDy neurons and therefore the activity of the temperature control center. By antagonizing NK3 receptors, neuronal signalling can be dampened to reduce VMS. Although hormone therapy is available for menopausal women, safety and tolerability concerns, such as an increased risk of stroke and venous thromboembolism or hormone-dependent cancer like breast cancer, can prevent some women from receiving this treatment. Fezolinetant, an NK3 receptor antagonist, was developed in response to this issue as well as more understanding of the role of NK3R in the hypothalamic-pituitary-gonadal (HPG) axis. Although previous NK3 receptor antagonists exist, such as osanetant and talnetant, only fezolinetant showed tangible effects on the HPC axis, potentially due to its favorable pharmacokinetics profile to cross the blood-brain barrier. Fezolinetant was approved by the FDA in May 2023 under the brand name Veozah. It was subsequently approved by the EMA in December 2023 for the same indication.
Fezolinetant is a Neurokinin 3 Receptor Antagonist. The mechanism of action of fezolinetant is as a Neurokinin 3 Receptor Antagonist.
Overview

Fezolinetant is a synthetic compound developed as a selective antagonist of the neurokinin 3 receptor. It is primarily designed to address conditions associated with hormonal fluctuations, particularly in women experiencing moderate to severe vasomotor symptoms related to menopause. The compound functions by blocking the action of neurokinin B, a neuropeptide that plays a crucial role in regulating various physiological processes, including those related to reproductive hormones.

Source and Classification

Fezolinetant is classified as a small molecule drug. It has been developed by Astellas Pharma Global Development, Inc. and has undergone multiple clinical trials to evaluate its efficacy and safety profile. The compound has been granted regulatory attention due to its potential as a non-hormonal treatment alternative for menopausal symptoms, distinguishing it from traditional hormone replacement therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of fezolinetant involves several key steps, which can be summarized as follows:

  1. Preparation of Key Intermediates: The synthesis begins with the generation of deuterated intermediates, which enhance the pharmacokinetic properties of the final product. For instance, deuterated fezolinetant exhibits improved half-life characteristics compared to its non-deuterated counterpart .
  2. Acylation Reaction: The acylation of specific intermediates using acyl chlorides leads to the formation of fezolinetant. The reaction conditions typically involve solvents such as dichloromethane and require careful monitoring through techniques like thin-layer chromatography .
  3. Purification: Following synthesis, the crude product undergoes purification processes including flash chromatography and recrystallization to yield high-purity fezolinetant suitable for pharmacological testing .
Molecular Structure Analysis

Structure and Data

The molecular structure of fezolinetant can be represented by the following chemical formula:

 R 4 fluorophenyl 8 methyl 3 3 methyl 1 2 4 thiadiazol 5 yl 5 6 dihydro 1 2 4 trizolo 4 3 a pyrazin 7 8H yl methanone\text{ R 4 fluorophenyl 8 methyl 3 3 methyl 1 2 4 thiadiazol 5 yl 5 6 dihydro 1 2 4 trizolo 4 3 a pyrazin 7 8H yl methanone}

Key structural features include:

  • A fluorinated phenyl group.
  • A thiadiazole moiety contributing to its biological activity.
  • A triazolo-pyrazine core that enhances receptor binding affinity.

Solid-state characterization methods such as powder X-ray diffraction and nuclear magnetic resonance spectroscopy provide detailed insights into the crystalline forms of fezolinetant, revealing polymorphic characteristics that may influence its stability and bioavailability .

Chemical Reactions Analysis

Reactions and Technical Details

Fezolinetant undergoes various chemical reactions during its synthesis:

  1. Deuteration: This reaction involves substituting hydrogen atoms with deuterium in specific positions on the molecular structure, resulting in deuterated fezolinetant. This modification enhances metabolic stability and alters pharmacokinetic profiles favorably without compromising biological activity .
  2. Acylation: The acylation step is critical for forming the final product from its intermediates. The reaction typically involves adding an acyl chloride to an amine under controlled conditions to form an amide bond.
  3. Purification Techniques: Following synthesis, techniques such as recrystallization and chromatography are employed to isolate pure fezolinetant from reaction by-products and unreacted starting materials.
Mechanism of Action

Process and Data

Fezolinetant exerts its therapeutic effects primarily through antagonism of the neurokinin 3 receptor. By inhibiting neurokinin B from binding to this receptor, fezolinetant effectively modulates hormonal signaling pathways involved in regulating vasomotor symptoms associated with menopause.

The mechanism can be summarized as follows:

  • Binding Inhibition: Fezolinetant binds competitively to the neurokinin 3 receptor.
  • Reduced Neurokinin B Activity: This binding prevents neurokinin B from exerting its physiological effects, leading to a reduction in symptoms such as hot flashes.

Clinical trials have demonstrated that fezolinetant significantly reduces the frequency and severity of these symptoms compared to placebo treatments .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fezolinetant exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in organic solvents like dichloromethane but has limited solubility in water.
  • Stability: The compound shows stability under standard storage conditions but may exhibit different stability profiles depending on its crystalline form.

Characterization techniques such as Fourier-transform infrared spectroscopy confirm functional groups present in the molecule, while thermal analysis provides insights into its melting point and thermal stability .

Applications

Scientific Uses

Fezolinetant's primary application is in the treatment of menopausal symptoms, particularly hot flashes. Its non-hormonal nature makes it an attractive option for women who prefer alternatives to hormone replacement therapy due to concerns about associated risks.

Additionally, ongoing research explores its potential use in treating other sex-hormone dependent conditions, including certain gynecological disorders and infertility issues . As clinical studies continue to validate its efficacy and safety profile, fezolinetant may broaden its therapeutic applications within women's health.

Introduction to Fezolinetant in Menopause Therapeutics

Pharmacological Classification and Mechanism of Action

Neurokinin 3 (NK3) Receptor Antagonism: Target Specificity and Binding Dynamics

Fezolinetant functions as a highly selective, competitive antagonist of the neurokinin 3 receptor (NK3R), binding with substantially greater affinity to NK3R compared to other neurokinin receptors. Biochemical studies demonstrate its binding affinity (Ki = 25 nM) and potent inhibition (IC₅₀ = 20 nM) at NK3 receptors, with more than 450-fold higher selectivity for NK3R over neurokinin 1 (NK1) and neurokinin 2 (NK2) receptors. This specificity is pharmacologically critical as it minimizes off-target effects and enhances therapeutic precision. The compound's small-molecule structure enables efficient blood-brain barrier penetration, allowing it to access hypothalamic thermoregulatory centers where it competitively blocks neurokinin B (NKB) signaling by preventing NKB binding to NK3 receptors. This interruption of peptide-receptor interaction forms the fundamental basis of its therapeutic effect on VMS [3] [5] [9].

Table 1: Neurokinin Receptor Binding Profile of Fezolinetant

Receptor TypeBinding Affinity (Ki)Selectivity Ratio vs. NK3R
NK3R25 nM1 (reference)
NK1R>11,300 nM>450-fold lower affinity
NK2R>10,000 nM>400-fold lower affinity

Modulation of Hypothalamic Kisspeptin-Neurokinin B-Dynorphin (KNDy) Neuronal Activity

The therapeutic efficacy of fezolinetant is mediated through its action on KNDy (kisspeptin/neurokinin B/dynorphin) neurons within the hypothalamic infundibular nucleus. Under normal physiological conditions, estrogen exerts inhibitory control over these neurons. During menopause, estrogen withdrawal triggers KNDy neuron hypertrophy and increased neurokinin B gene expression. The consequent NKB release activates NK3 receptors on KNDy neurons, establishing a self-stimulatory feedback loop that increases neuronal firing. This hyperactivation disrupts downstream thermoregulatory pathways, leading to inappropriate heat-dissipation responses (vasodilation, sweating) experienced as VMS.

Fezolinetant interrupts this pathological signaling cascade by blocking NK3 receptors on KNDy neurons, effectively dampening their hyperactivity. Preclinical models demonstrate that NK3 receptor antagonism reduces KNDy neuronal firing rates by approximately 60%, restoring normal signaling to thermoregulatory centers. This mechanism translates clinically to reduced frequency and severity of hot flashes without altering circulating estrogen levels, distinguishing it fundamentally from hormone-based therapies [1] [3] [4].

Table 2: Impact of Fezolinetant on KNDy Neuron Activity and Clinical Outcomes

ParameterPreclinical/Clinical EffectStudy Reference
KNDy neuronal firing rate~60% reduction in hyperactivation state [1] [4]
VMS frequency reduction (45mg)61% mean reduction from baseline at week 12 [6] [9]
VMS severity reduction (45mg)Significant improvement vs. placebo (P<0.001) [6]
Onset of therapeutic effectObserved by week 1 of treatment [6]

Comparative Pharmacological Profiles: Fezolinetant vs. Elinzanetant

Fezolinetant belongs to an emerging class of NK3 receptor antagonists investigated for VMS management, with elinzanetant being another clinically advanced compound. While both target the NK3 receptor, key pharmacological distinctions exist:

  • Receptor selectivity profiles: Fezolinetant exhibits highly selective NK3 receptor antagonism, whereas elinzanetant demonstrates dual NK1/NK3 receptor blockade. The clinical implications of NK1 co-antagonism (which modulates substance P signaling pathways) on efficacy or potential mood effects remain under investigation.
  • Binding kinetics: Fezolinetant shows rapid receptor association and dissociation kinetics, potentially contributing to its observed early onset of action (significant VMS reduction within one week). Elinzanetant's binding characteristics have not been as extensively documented in peer-reviewed literature.
  • Clinical efficacy magnitude: Phase 3 trials of fezolinetant 45mg demonstrate approximately 61% reduction in VMS frequency from baseline at 12 weeks, with sustained efficacy through 52 weeks. Comparable published data for elinzanetant remains limited, though preliminary reports suggest similar magnitude of effect.
  • Dosing regimen: Fezolinetant is administered once daily (45mg), while elinzanetant requires twice-daily dosing in clinical trials, potentially influencing medication adherence patterns [2] [4].

Pathophysiological Basis of Vasomotor Symptoms (VMS) in Menopause

Estrogen Withdrawal and Hypothalamic Thermoregulatory Dysregulation

The onset of menopausal VMS fundamentally stems from estrogen decline and its profound impact on hypothalamic thermoregulation. The hypothalamus maintains body temperature within a narrow thermoneutral zone (TNZ). Estrogen receptors densely populate the hypothalamic preoptic area, where estrogen modulates the sensitivity of thermoregulatory neurons. With the precipitous drop in estrogen during menopause:

  • Loss of inhibitory control: Estrogen normally inhibits KNDy neuronal activity. Its withdrawal removes this inhibition, leading to KNDy neuron hypertrophy and increased NKB synthesis.
  • TNZ narrowing: The thermoregulatory center becomes hypersensitive to minor temperature fluctuations, triggering heat-loss mechanisms at lower temperature thresholds.
  • Heat-dissipation activation: This neuronal dysregulation activates sympathetic pathways mediating cutaneous vasodilation (manifesting as hot flashes) and sweating (night sweats), often followed by compensatory chills.

Neuroimaging studies corroborate these mechanisms, showing altered functional connectivity in hypothalamic networks controlling thermoregulation and autonomic function in symptomatic menopausal women. The median duration of VMS is 7.4 years, with approximately 25% of women experiencing severe symptoms significantly impacting daily functioning, underscoring the substantial burden of this neuroendocrine dysregulation [2] [3] [7].

Neuroendocrine Signaling Pathways in VMS Pathogenesis

The KNDy neuronal network serves as the primary neuroendocrine pathway mediating VMS pathogenesis. These neurons co-express kisspeptin, neurokinin B, and dynorphin, forming interconnected units that regulate gonadotropin-releasing hormone (GnRH) pulsatility and thermoregulation. Key pathophysiological alterations include:

  • Autocrine amplification: Reduced estrogen leads to increased NKB release, which acts on autoreceptors (NK3R) on KNDy neurons, creating a self-reinforcing excitatory loop.
  • Downstream thermoeffector activation: KNDy neurons project to and activate thermoregulatory neurons in the medial preoptic nucleus, which in turn stimulate brainstem nuclei controlling cutaneous vasodilation and sweating.
  • Dynorphin suppression: Estrogen decline reduces dynorphin release, which normally provides inhibitory feedback to KNDy neurons, further disinhibiting neuronal activity.

Administration of NKB to healthy women reliably induces hot flashes, confirming its causal role in VMS. This mechanistic understanding directly informed the development of NK3 receptor antagonists like fezolinetant, which specifically target this pathway by blocking the binding of NKB to its receptor on KNDy neurons, thereby interrupting the pathological signaling cascade at its origin [3] [4] [9].

Table 3: Neuroendocrine Changes in Menopause Leading to VMS

Neuroendocrine ComponentPremenopausal StatePostmenopausal StateConsequence
Estrogen levelsCyclically highConsistently lowLoss of KNDy neuron inhibition
Neurokinin B (NKB) signalingModerated by estrogen inhibitionMarkedly increasedKNDy neuron hyperactivation
Dynorphin releaseRegular inhibitory feedbackReducedDisinhibition of KNDy activity
NK3 receptor expressionBaselineUpregulated in KNDy neuronsEnhanced sensitivity to NKB
Thermoregulatory thresholdNormal thermoneutral zone (TNZ)Narrowed TNZHeat dissipation at lower temperatures

Properties

CAS Number

1629229-37-3

Product Name

Fezolinetant

IUPAC Name

(4-fluorophenyl)-[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone

Molecular Formula

C16H15FN6OS

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C16H15FN6OS/c1-9-13-19-20-14(15-18-10(2)21-25-15)23(13)8-7-22(9)16(24)11-3-5-12(17)6-4-11/h3-6,9H,7-8H2,1-2H3/t9-/m1/s1

InChI Key

PPSNFPASKFYPMN-SECBINFHSA-N

SMILES

CC1C2=NN=C(N2CCN1C(=O)C3=CC=C(C=C3)F)C4=NC(=NS4)C

Solubility

Soluble in DMSO

Synonyms

Fezolinetant; ESN-364; ESN 364; ESN364

Canonical SMILES

CC1C2=NN=C(N2CCN1C(=O)C3=CC=C(C=C3)F)C4=NC(=NS4)C

Isomeric SMILES

C[C@@H]1C2=NN=C(N2CCN1C(=O)C3=CC=C(C=C3)F)C4=NC(=NS4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.